2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline
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Overview
Description
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline typically involves the reaction of 2-methyl aniline with a triazole derivative. One common method involves the alkylation of 2-methyl aniline with a suitable triazole precursor under basic conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its triazole moiety.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl)aniline
- 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-4-yl)ethyl)aniline
- 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-1-yl)ethyl)aniline
Uniqueness
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different binding affinities and selectivities compared to other triazole derivatives .
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline |
InChI |
InChI=1S/C12H16N4/c1-10-5-3-4-6-11(10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
AFPQVMJAYHOREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCCC2=NC=NN2C |
Origin of Product |
United States |
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